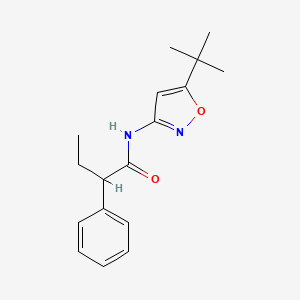

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-5-13(12-9-7-6-8-10-12)16(20)18-15-11-14(21-19-15)17(2,3)4/h6-11,13H,5H2,1-4H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQMETKBABFBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=NOC(=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide

Retrosynthetic analysis of the target molecule, this compound, identifies the central amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the structure into two primary synthetic precursors: an amine component and a carboxylic acid component.

Precursor 1: 5-(tert-Butyl)isoxazol-3-amine

Precursor 2: 2-Phenylbutanoic acid

This disconnection strategy allows for a convergent synthesis, where the two key intermediates are prepared separately and then combined in the final step to form the target molecule. The synthesis of the isoxazole (B147169) amine involves the formation of the heterocyclic ring system, while the preparation of the carboxylic acid must address the stereochemistry at its chiral center.

Synthetic Pathways for the 5-(tert-Butyl)isoxazole Ring System

Cycloaddition Reactions for Isoxazole Formation

The synthesis of 3-amino-5-(tert-butyl)isoxazole is efficiently achieved through a condensation and cyclization reaction between a β-ketonitrile and hydroxylamine. The key starting material is pivalyl acetonitrile (B52724) (also known as 4,4-dimethyl-3-oxopentanenitrile).

The reaction mechanism proceeds as follows:

Deprotonation of pivalyl acetonitrile using a base like potassium hydroxide generates an enolate.

The enolate undergoes a condensation reaction with hydroxylamine hydrochloride.

Subsequent intramolecular cyclization and dehydration yield the 5-(tert-butyl)isoxazol-3-amine ring system. This [3+2] cycloaddition approach is a common and effective method for constructing isoxazole heterocycles biolmolchem.com.

Optimization of Reaction Conditions and Precursor Synthesis

The synthesis of 5-(tert-butyl)isoxazol-3-amine is highly sensitive to reaction conditions, particularly pH. Careful control of the pH is crucial for maximizing the yield of the desired 3-amino isomer and preventing the formation of byproducts prepchem.com.

pH Control: The optimal pH for the reaction is in the range of 6.0 to 7.0. If the pH drops below 5.0, the primary product becomes the corresponding isoxazolone. Conversely, a pH above 8.0 leads to the preferential formation of the isomeric 5-amino-3-(tert-butyl)isoxazole prepchem.com.

Reagent Addition: The best results are typically obtained when an aqueous solution of hydroxylamine hydrochloride is added quickly to a basic solution of the pivalyl acetonitrile. The pH is then adjusted within the first 15 to 30 minutes to the optimal range prepchem.com.

The precursor, pivalyl acetonitrile, can be synthesized through the reaction of pivaloyl chloride with acetonitrile.

| Parameter | Optimal Condition | Rationale |

| pH | 6.0 - 7.0 | Maximizes yield of the desired 3-amino isomer prepchem.com. |

| Temperature | Reflux | To ensure sufficient reaction rate prepchem.com. |

| Solvent | Ethanol/Water Mixture | Solubilizes both organic and inorganic reagents prepchem.com. |

| Base | Potassium Hydroxide | Facilitates the initial deprotonation of the β-ketonitrile prepchem.com. |

Strategies for Amide Bond Formation in this compound

The final step in the synthesis is the formation of the amide bond between the 5-(tert-butyl)isoxazol-3-amine and 2-phenylbutanoic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Coupling Reagent Selection and Reaction Kinetics

Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can be destructive to complex molecules. Therefore, coupling reagents are employed to activate the carboxylic acid. The 2-phenylbutanoic acid is first converted into a more reactive intermediate, such as an acyl chloride, an active ester, or an acyl azide, which then readily reacts with the isoxazole amine.

Common coupling reagents and their general characteristics are outlined below. The choice of reagent can be influenced by factors such as cost, yield, reaction time, and the need to suppress side reactions like racemization. For sterically hindered or electronically deactivated amines, more potent coupling agents may be required rsc.org.

| Coupling Reagent | Abbreviation | Activating Agent | Byproduct Nature | Key Features |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Solid (DCU) | Inexpensive, effective; byproduct removal by filtration. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble | Easy workup, often used with HOBt to reduce racemization. |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Uronium Salt | Water-soluble | Highly efficient, fast reaction times, good for difficult couplings. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Uronium Salt | Water-soluble | Similar to HATU, very effective. |

| Thionyl Chloride | SOCl₂ | - | Gaseous (SO₂, HCl) | Converts acid to acyl chloride; requires careful handling. |

Reaction kinetics are influenced by the choice of solvent (e.g., dichloromethane, dimethylformamide), temperature, and the presence of additives like 1-hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP), which can act as catalysts and suppress racemization.

Advanced Molecular and Electronic Structure Investigations

Quantum Chemical Calculations of N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide

Quantum chemical calculations offer profound insights into the electronic behavior of this compound at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G(d,p), can determine various electronic properties. researchgate.net These calculations provide a detailed picture of the electron distribution and related molecular characteristics.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Unit |

| Total Energy | -1057.34 | Hartrees |

| Dipole Moment | 3.87 | Debye |

| Polarizability | 35.45 | ų |

| Point Group | C1 |

Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations for a molecule of this nature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. taylorandfrancis.com A smaller gap suggests higher reactivity.

The HOMO of this compound is expected to be localized primarily on the electron-rich phenyl and isoxazole (B147169) rings, while the LUMO is anticipated to be distributed over the amide group and the isoxazole ring.

Table 2: FMO Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.12 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Note: The data in this table is hypothetical and provided for illustrative purposes, representing typical values for similar organic molecules.

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The EPS map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and areas of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov

For this compound, the EPS map would likely show negative potential around the oxygen and nitrogen atoms of the amide and isoxazole groups due to their high electronegativity. Conversely, positive potential would be expected around the amide hydrogen and parts of the phenyl and tert-butyl groups.

Table 3: Predicted Electrophilic and Nucleophilic Sites from EPS Mapping

| Site | Predicted Potential | Type of Reactivity |

| Amide Oxygen | Negative | Nucleophilic / Hydrogen Bond Acceptor |

| Isoxazole Nitrogen | Negative | Nucleophilic / Hydrogen Bond Acceptor |

| Amide Hydrogen | Positive | Electrophilic / Hydrogen Bond Donor |

| Carbonyl Carbon | Positive | Electrophilic |

Note: The predictions in this table are based on general principles of electronic effects in the functional groups present in the molecule.

Conformational Analysis and Conformational Landscape Mapping

Computational methods can be used to map this landscape by systematically rotating these bonds and calculating the relative energies of the resulting conformers. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt.

Table 4: Hypothetical Relative Energies of Key Conformations

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |

| τ (Phenyl-Cα-C(O)-N) = 0° | 5.2 | Eclipsed conformation |

| τ (Phenyl-Cα-C(O)-N) = 180° | 0.0 | Staggered, most stable conformation |

| τ (Cα-C(O)-N-C_isoxazole) = 0° | 3.8 | Eclipsed conformation |

| τ (Cα-C(O)-N-C_isoxazole) = 180° | 0.5 | Staggered, stable conformation |

Note: This data is hypothetical and illustrates the expected energetic differences between conformations.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment over time. These simulations provide insights into how the molecule interacts with solvent molecules, which is critical for understanding its solubility and behavior in solution.

In a polar protic solvent like water, the amide group and the nitrogen and oxygen atoms of the isoxazole ring would be expected to form hydrogen bonds. In a non-polar solvent such as hexane, the phenyl and tert-butyl groups would have more favorable van der Waals interactions.

Table 5: Predicted Solvent Interactions of this compound

| Molecular Region | Interaction with Polar Solvents (e.g., Water) | Interaction with Non-Polar Solvents (e.g., Hexane) |

| Amide Group | Strong (Hydrogen Bonding) | Weak (Dipole-Induced Dipole) |

| Isoxazole Ring | Moderate (Hydrogen Bonding, Dipole-Dipole) | Moderate (van der Waals) |

| Phenyl Group | Weak (Hydrophobic Effect) | Strong (van der Waals, π-stacking) |

| tert-Butyl Group | Weak (Hydrophobic Effect) | Strong (van der Waals) |

Note: The interactions described are based on the chemical nature of the molecule's functional groups.

In Vitro Biological Evaluation and Target Interaction Profiling Non Human Cellular and Biochemical Systems

Ligand Binding Kinetics and Affinity Determination

No data is available regarding the binding kinetics (e.g., kon, koff) or affinity (e.g., Kd, Ki, IC50) of N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide to any biological target.

Selectivity Profiling Across Broad Biological Target Panels

There are no published studies detailing the selectivity of This compound across kinase panels or other broad biological target assays.

Analysis of Downstream Signaling Pathway Modulation (e.g., phosphorylation events)

Information on the effects of This compound on intracellular signaling pathways, including the modulation of phosphorylation events, is not available in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design Principles for N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide Derivatives

The design of compounds centered around the N-(5-(tert-butyl)isoxazol-3-yl) scaffold is rooted in kinase inhibitor development, particularly for treating conditions like acute myeloid leukemia (AML). nih.gov The core principle involves creating a molecule that can effectively fit into the ATP-binding pocket of a target kinase, such as FLT3.

The key components of this scaffold are:

The 5-(tert-Butyl)isoxazole Moiety: This group serves as a crucial anchor. The bulky, hydrophobic tert-butyl group is designed to occupy a specific hydrophobic pocket within the kinase domain, contributing significantly to the binding affinity. The isoxazole (B147169) ring itself acts as a stable, planar linker.

The Amide/Urea (B33335) Linker: In the well-studied analogs, a urea linker connects the isoxazole core to a phenyl ring. nih.gov For the subject compound, this is an amide linker. This linker region is critical for establishing hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.

The Phenyl Moiety: This terminal phenyl group often serves as an attachment point for larger, more complex heterocyclic systems. The goal of these substitutions is to extend into other regions of the ATP-binding site to increase potency, selectivity, and improve physicochemical properties like solubility and metabolic stability. nih.gov

Systematic Structural Modifications of the Isoxazole Ring System

The 5-(tert-butyl)isoxazol-3-amine core is a foundational element in many potent kinase inhibitors. SAR studies on related series have demonstrated that modifications to this part of the molecule can have a profound impact on biological activity.

The 5-Position Substituent: The tert-butyl group at the 5-position of the isoxazole ring is considered optimal for interaction with a hydrophobic pocket in many kinases. Replacing it with smaller alkyl groups (e.g., methyl, ethyl) or larger, more flexible groups often leads to a decrease in inhibitory potency. This suggests a stringent spatial requirement in the target's binding site.

The Isoxazole Ring: The isoxazole ring itself is a privileged structure in medicinal chemistry. nih.govmdpi.com Its electronic properties and ability to act as a hydrogen bond acceptor are vital for its function. While less common, modifications such as replacing the isoxazole with other 5-membered heterocycles (e.g., oxazole, thiazole, pyrazole) would be a key step in a systematic analysis to probe the importance of the specific arrangement of heteroatoms for optimal binding. Such changes can alter the geometry and hydrogen bonding capacity of the hinge-binding region.

The table below, derived from SAR studies of related isoxazole-based inhibitors, illustrates the importance of the substituent at the 5-position of the isoxazole ring.

| Substituent at Isoxazole 5-Position | Relative Potency | Rationale |

| tert-Butyl | High | Optimal fit into the hydrophobic pocket of the target kinase. |

| Isopropyl | Moderate | Reduced bulk leads to weaker hydrophobic interactions and lower affinity. |

| Methyl | Low | Insufficient size to effectively occupy the hydrophobic pocket. |

| Phenyl | Moderate to Low | While hydrophobic, the planar nature of the phenyl ring may not be optimal for the specific shape of the pocket. |

Table based on general principles of kinase inhibitor SAR.

Exploration of Substituents on the Phenylbutanamide Moiety

For the phenylbutanamide portion of the molecule, SAR exploration would focus on the phenyl ring and the butanamide linker. Drawing parallels from the extensively studied phenylurea analogs, the terminal phenyl ring is a primary site for modification to enhance potency and modulate pharmacokinetic properties. nih.gov

For the this compound series, a similar strategy would be employed.

Phenyl Ring Substitutions: Adding various substituents (e.g., halogens, methoxy (B1213986) groups, small alkyl groups) at the ortho, meta, and para positions of the phenyl ring would be the initial step. This exploration helps to define the electronic and steric requirements of the binding pocket.

Appending Heterocyclic Systems: Replacing the phenyl ring or attaching complex heterocycles to it is a key strategy for achieving high potency. As seen in the phenylurea series, these groups can form additional interactions with the kinase. nih.gov

Butanamide Chain Modifications: The length and substitution of the alkyl chain in the butanamide moiety could be altered. For instance, changing from a butanamide to a propanamide or pentanamide (B147674) could affect the positioning of the phenyl group in the binding site.

The following table summarizes the general effects of substitutions on the terminal phenyl ring, based on data from related phenylurea FLT3 inhibitors. nih.gov

| Modification to Terminal Phenyl Moiety | Effect on FLT3 Inhibition | Example Substituent (from Phenylurea series) |

| Unsubstituted Phenyl | Low Potency | - |

| Phenyl with simple substituents | Moderate Improvement | Methoxy, Chloro |

| Phenyl with large heterocyclic systems | High Potency | 7-methoxyimidazo[1,2-a]pyridin-2-yl |

| Addition of solubilizing groups | Improved Pharmacokinetics | 2-morpholin-4-yl-ethoxy |

Data extrapolated from studies on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. nih.govnih.gov

Impact of Stereochemistry at the Butanamide Chiral Center on Biological Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. nih.govnih.gov The this compound molecule possesses a chiral center at the second carbon of the butanamide chain (the carbon atom to which the phenyl group is attached). This means the compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

Biological systems, being chiral themselves, typically show preferential interaction with one enantiomer over the other. nih.gov It is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities. One enantiomer (the eutomer) will have the correct three-dimensional arrangement of its atoms to fit optimally into the kinase binding site, leading to potent inhibition. The other enantiomer (the distomer) will likely have a much poorer fit, resulting in significantly lower or no activity.

While specific experimental data for this compound is not available, SAR studies for other chiral kinase inhibitors consistently show that one enantiomer is significantly more potent. The difference in activity can be several orders of magnitude. Therefore, a critical step in the development of this compound would be the synthesis and testing of the individual (R) and (S) enantiomers to identify the eutomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogs, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly valuable. mdpi.comnih.gov

The process would involve:

Data Set Preparation: Synthesizing and testing a diverse set of analogs with variations in the phenylbutanamide moiety.

Molecular Modeling and Alignment: Building 3D models of all compounds and aligning them based on a common core structure (the N-(5-(tert-butyl)isoxazol-3-yl) scaffold).

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as steric fields (shape), electrostatic fields (charge distribution), hydrophobicity, and hydrogen bond donor/acceptor properties.

Model Generation: Using statistical methods to generate an equation that correlates the calculated descriptors with the experimentally observed biological activity (e.g., IC₅₀ values).

The resulting QSAR model generates contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green-colored region near the phenyl ring, indicating that bulky, sterically favorable groups in that area would increase potency. Conversely, a red-colored region would indicate that bulky groups are detrimental. Such models are powerful predictive tools that can guide the design of new, more potent analogs, saving significant time and resources in the synthesis and testing process. researchgate.netmdpi.com

Chemoinformatic Approaches for Scaffold Optimization and Analog Generation

Chemoinformatics provides a suite of computational tools to accelerate drug discovery and optimize lead compounds. researchgate.net For the this compound scaffold, several approaches could be applied:

Structure-Based Design: If a high-resolution crystal structure of the target kinase bound to a ligand from this series is available, structure-based design becomes a powerful tool. This allows medicinal chemists to visualize the precise interactions between the inhibitor and the active site. This information can be used to design new analogs with modifications that enhance these interactions, for example, by adding a group that can form a new hydrogen bond or better fill a hydrophobic pocket.

Pharmacophore Modeling: A pharmacophore model can be generated based on a set of active analogs. This model represents the essential 3D arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This pharmacophore can then be used as a 3D query to search large virtual databases of chemical compounds to identify novel scaffolds that may also possess the desired activity.

Virtual Screening: Large libraries of commercially available or computationally generated compounds can be screened in silico against the target kinase. This "virtual screening" uses docking programs to predict how well each molecule might bind to the target's active site. Top-scoring hits can then be selected for synthesis and biological testing, increasing the efficiency of finding new active compounds.

Scaffold Hopping: Chemoinformatic tools can be used to identify alternative core structures (scaffolds) that can maintain the key binding interactions of the original isoxazole scaffold. This is useful for discovering new chemical series with potentially improved properties, such as better pharmacokinetics or novel intellectual property.

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Validation of Primary Molecular Targets for N-(5-(tert-Butyl)isoxazol-3-yl)-N'-phenylurea Analogs

The primary molecular target for the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea class of compounds has been identified as the FMS-like tyrosine kinase 3 (FLT3) receptor. nih.govresearchgate.net This receptor is a crucial component in the proliferation and survival of certain types of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML). nih.gov

The inhibitory activity of these compounds against FLT3 has been demonstrated through various in vitro assays. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these analogs against both wild-type FLT3 and its internal tandem duplication (ITD) mutants, which are common in AML. nih.gov

Characterization of Protein-Ligand Binding Modes and Interactions

Functional Consequences of Target Engagement on Cellular Pathways

Engagement of FLT3 by N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs leads to significant functional consequences at the cellular level. The primary outcome is the inhibition of FLT3 phosphorylation in a concentration-dependent manner. nih.gov This disruption of the FLT3 signaling pathway has been shown to induce apoptosis, or programmed cell death, in cancer cells that are dependent on this pathway for survival. nih.gov Specifically, studies on FLT3-ITD-bearing MV4-11 cells have demonstrated the potent cytotoxic selectivity of these compounds. nih.gov

Table 1: Biological Activities of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Analogs

| Compound Analog | Target | Biological Activity | Cell Line |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) | FLT3 | High potency against FLT3-ITD, induces apoptosis | MV4-11 |

| A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives | FLT3 | Significant inhibitory activity toward FLT3 | MV4-11 |

Systems Biology Approaches to Delineate Broader Cellular Impact

Currently, there is a lack of published research employing systems biology approaches such as proteomics, transcriptomics, or metabolomics to delineate the broader cellular impact of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. Such studies would be valuable in providing a more comprehensive understanding of the on-target and potential off-target effects of these compounds, as well as in identifying biomarkers of response or resistance.

Investigation of Resistance Mechanisms in Cellular Models

Investigations into the mechanisms of resistance to N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs in cellular models have not been detailed in the available scientific literature. Understanding potential resistance mechanisms is a critical aspect of drug development, and future studies in this area would be beneficial for the clinical translation of this class of compounds.

Preclinical Research Models Non Human in Vivo Studies

Development and Validation of In Vivo Efficacy Models (e.g., xenograft models in rodents)

The primary in vivo models used to evaluate the efficacy of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs are xenograft models of human cancers in immunocompromised mice. These models involve the subcutaneous or systemic implantation of human cancer cell lines into mice that lack a functional immune system, thereby allowing the human tumor to grow.

One of the most utilized xenograft models for this class of compounds is the MV4-11 human acute myeloid leukemia (AML) model. The MV4-11 cell line is characterized by an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, a key driver of AML.

A notable study on a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives demonstrated significant antitumor activity in the MV4-11 xenograft model. One particular analog, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, referred to as compound 16i, exhibited complete tumor regression in this model.

| In Vivo Efficacy Model Data for a Structural Analog (Compound 16i) | |

| Model Type | Xenograft |

| Animal Model | NOD/SCID Mice |

| Tumor Cell Line | MV4-11 (Human AML) |

| Key Finding | Complete tumor regression |

These xenograft models are crucial for establishing proof-of-concept for antitumor activity and for selecting lead candidates for further development.

Pharmacodynamic Endpoints and Biomarker Development in Animal Models

Pharmacodynamic (PD) endpoints in animal models are essential for understanding the dose- and time-dependent effects of a compound on its biological target. For the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs targeting FLT3, a key pharmacodynamic biomarker is the inhibition of FLT3 phosphorylation.

In vivo studies have demonstrated that these compounds can effectively inhibit the phosphorylation of FLT3 in a dose-dependent manner. This is typically assessed by collecting tumor samples from treated animals at various time points and analyzing the levels of phosphorylated FLT3 (p-FLT3) using techniques such as Western blotting or immunohistochemistry.

The development of such biomarkers is critical for establishing a therapeutic window and for guiding dose selection in subsequent studies. The inhibition of p-FLT3 serves as a surrogate endpoint that is reasonably likely to predict clinical benefit.

Ex Vivo Analysis of Target Engagement and Pathway Modulation in Animal Tissues

To confirm that the observed antitumor effects are due to the intended mechanism of action, ex vivo analysis of tissues from treated animals is performed. This involves harvesting tumors and other relevant tissues after in vivo treatment to assess target engagement and the modulation of downstream signaling pathways.

For the FLT3-inhibiting analogs of N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide, ex vivo analyses have confirmed the inhibition of FLT3 phosphorylation within the tumor tissue. Furthermore, these studies have investigated the downstream consequences of FLT3 inhibition, such as the induction of apoptosis (programmed cell death). Techniques like TUNEL staining or analysis of cleaved caspase-3 in tumor sections can provide evidence of apoptosis induction.

These ex vivo studies provide a mechanistic link between target inhibition and the observed efficacy in animal models, strengthening the rationale for further development.

Considerations for Cross-Species Reactivity and Interspecies Translation (excluding human relevance)

When developing a new therapeutic agent, it is important to consider the cross-species reactivity of the compound and the translatability of findings from animal models. The N-(5-(tert-butyl)isoxazol-3-yl) core structure is a key component of several kinase inhibitors, and its interactions with target proteins may vary across different species.

Pharmacokinetic studies in different rodent species, such as mice and rats, are often conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. These studies help in understanding how the compound is processed by different species and provide a basis for allometric scaling to predict pharmacokinetic parameters in other species.

While direct comparative studies on the cross-species reactivity of this compound itself are not available, the research on its analogs highlights the importance of evaluating the compound in multiple species to ensure that the selected animal models are relevant for predicting its behavior.

Computational Drug Design and Ligand Optimization Strategies

Ligand-Based Drug Design (LBDD) Approaches for N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide Analogs

Ligand-based drug design (LBDD) methods are employed when the three-dimensional structure of the biological target is unknown or unavailable. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For analogs of this compound, such as the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea series, LBDD can be used to build predictive models from a set of known active and inactive compounds.

One primary LBDD approach is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For instance, an analysis of the electronic structure of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs and their corresponding FMS-like tyrosine kinase 3 (FLT3) inhibitory activity can reveal key electronic properties that drive potency. researchgate.net By calculating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a predictive model can be generated.

Another powerful LBDD method is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor. By aligning a set of active analogs, a common feature pharmacophore can be generated. mdpi.commdpi.com This model then serves as a 3D query to screen large compound libraries for novel molecules that fit the pharmacophore and are therefore likely to be active.

Table 1: Hypothetical QSAR Data for N-(5-(tert-Butyl)isoxazol-3-yl) Analogs

| Compound ID | R-Group | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |

| 1 | -H | 4.1 | 2.5 | 85 | 90 |

| 2 | -Cl | 4.8 | 3.1 | 45 | 52 |

| 3 | -OCH₃ | 3.9 | 2.8 | 70 | 75 |

| 4 | -CF₃ | 5.2 | 3.5 | 20 | 28 |

Structure-Based Drug Design (SBDD) Approaches for Target-Specific Ligand Optimization

When the 3D structure of the biological target is known, structure-based drug design (SBDD) becomes a valuable strategy for ligand optimization. researcher.liferesearchgate.net For the N-(5-(tert-butyl)isoxazol-3-yl) scaffold, which is prominent in FLT3 kinase inhibitors, SBDD utilizes the crystal structure of the FLT3 kinase domain to guide the design of more potent and selective analogs. nih.govnih.gov

The core principle of SBDD is to design ligands that fit precisely into the target's binding site, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) and minimizing steric clashes. By analyzing the co-crystal structure of a ligand bound to its target, medicinal chemists can identify opportunities for modification. For example, if an unoccupied hydrophobic pocket is observed near the tert-butyl group, expanding this moiety could enhance binding affinity. Similarly, identifying a nearby amino acid residue that can act as a hydrogen bond donor could prompt the addition of a suitable acceptor on the ligand.

Structure-activity relationship (SAR) studies on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been crucial in optimizing FLT3 inhibition. nih.gov These studies systematically modify different parts of the molecule and measure the resulting change in activity, providing empirical data that can be rationalized using the target's structure.

Table 2: Structure-Activity Relationship (SAR) of FLT3 Inhibitors Based on the N-(5-(tert-Butyl)isoxazol-3-yl) Scaffold

| Compound ID | Core Scaffold Modification | R-Group on Phenyl Ring | FLT3-ITD IC₅₀ (nM) | Key Insight |

| 16a | Imidazo[1,2-a]pyridine | H | 1.1 | Potent core scaffold established. |

| 16d | Imidazo[1,2-a]pyridine | 7-F | 1.3 | Halogen substitution offers little improvement. |

| 16i | Imidazo[1,2-a]pyridine | 7-OCH₃ | 0.4 | Methoxy (B1213986) group significantly enhances potency. nih.gov |

| 16j | Imidazo[1,2-a]pyrimidine | H | 2.8 | Pyrimidine core is less favorable than pyridine. |

Virtual Screening Methodologies for Identifying Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). Virtual screening can be performed using either ligand-based or structure-based approaches.

In the context of identifying novel scaffolds to replace the N-(5-(tert-Butyl)isoxazol-3-yl) core, a pharmacophore model generated from known active compounds could be used to filter a database containing millions of commercially available or virtual compounds. mdpi.com Alternatively, if the target structure (e.g., FLT3 kinase) is available, structure-based virtual screening, often referred to as molecular docking, can be employed. In this approach, each molecule in the library is computationally "docked" into the binding site of the target protein, and a scoring function is used to estimate the binding affinity. Hits from the virtual screen are then prioritized for experimental testing.

De Novo Design and Scaffold Hopping Based on the this compound Structure

Beyond screening existing compounds, computational methods can be used to design entirely new molecules. De novo design algorithms build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. arxiv.org This approach can generate highly novel structures tailored to the specific topology and chemical environment of the active site.

Scaffold hopping is a related strategy that aims to identify new molecular cores (scaffolds) that maintain the biological activity of a known parent compound but possess a different chemical structure. psu.edu This is particularly useful for overcoming issues with the original scaffold, such as poor pharmacokinetic properties, metabolic instability, or patentability. Starting with the N-(5-(tert-Butyl)isoxazol-3-yl) core, scaffold hopping algorithms can search for alternative heterocyclic systems that preserve the spatial orientation of key interacting groups. This can lead to the discovery of equipotent compounds with novel intellectual property and potentially improved drug-like properties. dundee.ac.uk For example, a known issue with an initial series of compounds might be poor aqueous solubility; a scaffold hopping exercise could specifically seek new cores predicted to be more soluble. nih.gov

Table 3: Examples of Scaffold Hopping Strategies in Drug Discovery

| Original Scaffold | Hopped Scaffold | Therapeutic Target | Key Improvement |

| Imidazopyridine | 1,2,4-Triazolopyridine | Kinase | Improved metabolic stability. |

| Phenyl | Pyridyl/Pyrimidyl | Various | Increased metabolic stability by adding nitrogen atoms. |

| Phenylimidazo[1,2-a]pyrimidine | Thiazolo[5,4-b]pyridine | Proteasome | Improved solubility. dundee.ac.uk |

Molecular Docking and Scoring Function Evaluation

Molecular docking is a cornerstone of structure-based drug design that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In drug discovery, it is used to predict how a ligand, such as an N-(5-(tert-Butyl)isoxazol-3-yl) derivative, binds to the active site of its target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site and evaluating each conformation using a scoring function. ijcce.ac.ir

A scoring function is a mathematical model used to approximate the binding free energy of the protein-ligand complex. semanticscholar.orgresearchgate.net There are three main types of scoring functions: force-field-based, empirical, and knowledge-based. The accuracy of the docking prediction is heavily dependent on the quality of the scoring function. Therefore, a critical step in any docking study is the evaluation and validation of the chosen scoring function for the specific biological system under investigation. This is often done by "redocking" a known co-crystallized ligand back into its binding site and assessing how well the docking program can reproduce the experimentally observed binding pose.

The results of a docking study can provide valuable insights into the specific molecular interactions that stabilize the ligand in the binding pocket, such as hydrogen bonds and hydrophobic contacts, thereby guiding further optimization of the compound. nih.gov

Table 4: Hypothetical Molecular Docking Results for an N-(5-(tert-Butyl)isoxazol-3-yl) Analog against FLT3 Kinase

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Analog-1 | -9.8 | CYS694, LEU616, ASP829 | H-bond with CYS694 (hinge region), Hydrophobic interactions with LEU616 |

| Analog-2 | -10.5 | CYS694, LEU616, PHE830, ASP829 | H-bond with CYS694, Hydrophobic interactions, Pi-cation with PHE830 |

| Analog-3 | -8.5 | LEU616, ASP829 | Loss of H-bond with hinge region |

Q & A

What are the critical factors in optimizing multi-step synthesis protocols for N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylbutanamide to maximize yield and purity?

Answer:

Multi-step synthesis requires meticulous control of reaction conditions, including solvent selection, temperature, and catalyst use. For example, analogs like 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS: 952985-08-9) are synthesized via cyclization of hydroxylamine with α,β-unsaturated ketones, followed by coupling reactions under reflux conditions . Key considerations include:

- Catalyst optimization : Use of palladium or copper catalysts for cross-coupling reactions to reduce side products.

- Purification : Gradient column chromatography to isolate intermediates, as demonstrated in the synthesis of N-(3-chlorophenyl)-2-oxo-2-(5-(4-(tert-butyl)phenyl)isoxazol-3-yl)acetohydrazonoyl cyanide (22% yield) .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in isoxazole ring formation .

How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

Answer:

Contradictions often arise from variations in assay conditions or structural modifications. For instance:

- Assay standardization : Inconsistent IC50 values for FLT3 inhibition (e.g., 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea) may stem from differences in cell lines or incubation times . Validate activity using orthogonal assays like SPR or thermal shift analysis.

- Structural analysis : Compare substituent effects; fluorinated analogs (e.g., 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide) show enhanced metabolic stability over non-fluorinated derivatives .

- Data normalization : Control for batch-to-batch purity variations via HPLC (>98% purity) .

Which analytical techniques are most effective for characterizing the stability of this compound under varying pH and temperature conditions?

Answer:

Stability profiling requires a combination of techniques:

- HPLC-MS : Monitor degradation products under accelerated conditions (e.g., 40°C, 75% RH) .

- NMR spectroscopy : Track hydrolytic degradation of the acetamide group in acidic/basic media (DMSO-d6, 400 MHz) .

- Thermogravimetric analysis (TGA) : Assess thermal stability, as demonstrated for tert-butyl-substituted isoxazoles .

- pH-rate profiling : Quantify degradation kinetics in buffers (pH 1–13) to identify labile functional groups .

What strategies enhance the pharmacokinetic properties of this compound derivatives while preserving target affinity?

Answer:

Structural modifications guided by SAR studies:

- Bioisosteric replacement : Substitute the phenyl group with heteroaromatic rings (e.g., thiophene in 2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide) to improve solubility .

- Prodrug design : Introduce hydrolyzable esters (e.g., tert-butyl carbamate) to enhance oral bioavailability .

- Steric shielding : Retain the tert-butyl group to prevent metabolic oxidation while optimizing logP via methoxy or fluorine substitutions .

How does the tert-butyl group on the isoxazole ring influence target interactions, and what computational methods validate these effects?

Answer:

The tert-butyl group enhances hydrophobic interactions with target pockets. For example:

- Molecular docking : Simulations reveal that the tert-butyl moiety in 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea occupies a hydrophobic cleft in FLT3, reducing conformational flexibility .

- MD simulations : Assess binding stability over 100-ns trajectories to compare with non-tert-butyl analogs .

- QSAR modeling : Correlate substituent bulk (e.g., molar refractivity) with inhibitory potency against kinases .

What methodologies are recommended for evaluating the selectivity of this compound derivatives across kinase families?

Answer:

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Crystallography : Resolve co-crystal structures (e.g., PDB: 4XTL) to map interactions with ATP-binding sites .

- Cellular assays : Compare cytotoxicity in primary vs. cancer cells (e.g., IC50 shift >10-fold indicates selectivity) .

How can researchers mitigate synthetic challenges in scaling up this compound production?

Answer:

- Flow chemistry : Continuous synthesis of isoxazole intermediates reduces reaction time and improves yield .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) in coupling steps to enhance safety .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.